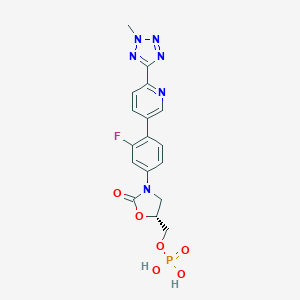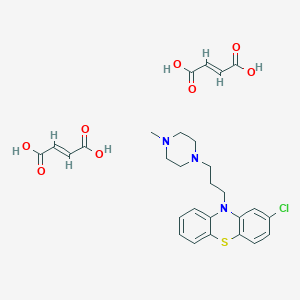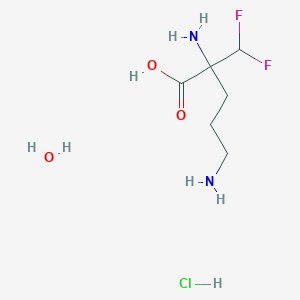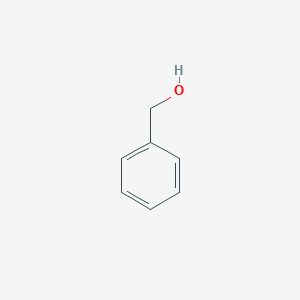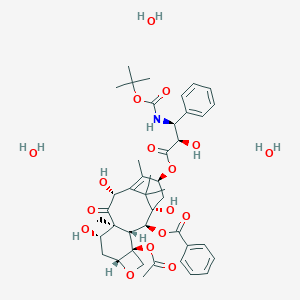
Dasatinib monohydrate
Overview
Description
Dasatinib Monohydrate is a potent tyrosine kinase inhibitor used primarily in the treatment of Philadelphia chromosome-positive leukemias, including chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) . It is known for its ability to inhibit multiple kinases, making it a valuable therapeutic agent in oncology .
Mechanism of Action
Target of Action
Dasatinib monohydrate is a multi-target protein tyrosine kinase inhibitor . Its primary targets include BCR-ABL , SRC family (SRC, LCK, YES, FYN), c-KIT , EPHA2 , and PDGFRβ . These targets play crucial roles in the pathogenesis of diseases like chronic myelogenous leukemia (CML) and acute lymphocytic leukemia (ALL), where the ABL tyrosine kinase and the breakpoint cluster region (BCR) gene transcribe the chimeric protein BCR-ABL .
Mode of Action
Dasatinib interacts with its targets by inhibiting their kinase activities . Unlike imatinib, another tyrosine kinase used for the treatment of CML and Ph-positive ALL, dasatinib inhibits both the active and inactive conformations of the ABL kinase domain . This makes dasatinib a therapeutic alternative for patients with cancers that have developed imatinib-resistance .
Biochemical Pathways
Dasatinib affects several biochemical pathways. It disrupts the signaling cascades within cancer cells, including halting cell division, triggering apoptotic pathways (cell death), and impeding the ability of cancer cells to migrate and invade healthy tissues . It also inhibits STAT5 signaling, which downregulates B-cell leukemia (BCL-x) (BCL2L1), Myeloid Cell Leukemia sequence 1 (MCL1), and cyclin D1 .
Pharmacokinetics
Other enzymes such as flavin-containing monooxygenase 3 (FMO-3) and uridine diphosphate-glucuronosyltransferase (UGT) are also involved in the formation of dasatinib metabolites . These ADME properties impact the bioavailability of dasatinib, influencing its therapeutic efficacy.
Result of Action
The molecular and cellular effects of dasatinib’s action are profound. It potently inhibits the proliferation of certain cells . In some cell lines, dasatinib promotes apoptosis and the cleavage of caspase-3 and caspase-7, induces cell cycle arrest in the G1 phase, and inhibits the expression of Cyclin-dependent kinase (CDK4)/6/CyclinD1 complex .
Action Environment
The action of dasatinib can be influenced by environmental factors. For instance, the pH-dependent solubility of this compound can affect its absorption and pharmacokinetic variability . Moreover, dasatinib’s efficacy can be compromised by the activation of certain signaling pathways, such as the Akt/mTOR pathway .
Biochemical Analysis
Biochemical Properties
Dasatinib monohydrate plays a crucial role in biochemical reactions by inhibiting the activity of various tyrosine kinases. It interacts with enzymes such as ABL, SRC, KIT, PDGFR, and ephrin receptor kinases . The nature of these interactions involves the binding of this compound to the ATP-binding sites of these kinases, thereby preventing their phosphorylation and subsequent activation. This inhibition disrupts the signaling pathways that promote cell proliferation and survival, making this compound effective in targeting cancer cells.
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by inhibiting cell signaling pathways, particularly those mediated by BCR-ABL, SRC family kinases, and other receptor tyrosine kinases . This inhibition leads to the downregulation of genes involved in cell proliferation, survival, and differentiation. Additionally, this compound affects cellular metabolism by altering the activity of metabolic enzymes and pathways, thereby impacting cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the ATP-binding sites of target kinases, such as BCR-ABL and SRC family kinases . This binding inhibits the kinase activity, preventing the phosphorylation of downstream signaling molecules. As a result, the signaling pathways that drive cell proliferation and survival are disrupted. This compound also induces changes in gene expression by modulating transcription factors and other regulatory proteins, further contributing to its anti-cancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under various conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that this compound maintains its inhibitory effects on kinase activity and cell proliferation over extended periods. Prolonged exposure to this compound can lead to the development of resistance in some cancer cell lines, necessitating combination therapies or alternative treatments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and reduces cancer cell proliferation . Higher doses can lead to toxic effects, including hematological toxicity, gastrointestinal disturbances, and cardiovascular issues. These adverse effects highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by the cytochrome P450 enzyme CYP3A4 . It is also metabolized by flavin-containing monooxygenase 3 (FMO3) and uridine 5’-diphospho-glucuronosyltransferase (UGT) enzymes . These metabolic pathways result in the formation of pharmacologically active metabolites that contribute to the overall therapeutic effects of this compound. Additionally, this compound can influence metabolic flux and alter the levels of various metabolites within cells.
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with efflux transporters such as ABCB1 and ABCG2, which regulate its cellular uptake and distribution . The compound’s localization and accumulation within specific tissues are influenced by these transporters, affecting its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target kinases . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its inhibitory effects on kinase activity. Understanding the subcellular distribution of this compound is essential for optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dasatinib Monohydrate involves several key steps. One common method includes the nucleophilic coupling of amino thiazole carboxamide with 4,6-dichloro-2-methylpyrimidine to form an intermediate, which is then reacted with 2-(piperazin-1-yl)ethanol . The reaction typically occurs in the presence of acetonitrile solvent, an organic base, and a phase transfer catalyst, with heating at 50-80°C .
Industrial Production Methods
Industrial production of this compound often involves the crystallization of the compound from a mixture of ethanol and water, followed by purification and drying . This method ensures the production of high-purity this compound suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Dasatinib Monohydrate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives of Dasatinib .
Scientific Research Applications
Dasatinib Monohydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying kinase inhibition and drug design.
Biology: Employed in research on cell signaling pathways and cancer biology.
Medicine: Extensively used in clinical research for developing new cancer therapies.
Industry: Utilized in the pharmaceutical industry for the production of targeted cancer therapies.
Comparison with Similar Compounds
Similar Compounds
Imatinib: Another tyrosine kinase inhibitor used for similar indications but with a different binding profile.
Nilotinib: A second-generation tyrosine kinase inhibitor with higher specificity for BCR-ABL.
Bosutinib: Targets similar kinases but has a different side effect profile.
Uniqueness
Dasatinib Monohydrate is unique in its ability to inhibit both the active and inactive conformations of the ABL kinase domain, making it effective against imatinib-resistant mutations . Its broad spectrum of kinase inhibition also contributes to its effectiveness in treating various leukemias .
Properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O2S.H2O/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31;/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXFZZNHDVTMLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50235486 | |
| Record name | Dasatinib monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50235486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863127-77-9 | |
| Record name | Dasatinib monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863127-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dasatinib [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863127779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dasatinib monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50235486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DASATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RBZ1571X5H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of dasatinib?
A1: Dasatinib is a multi-targeted tyrosine kinase inhibitor with 325-fold greater potency against native BCR-ABL (breakpoint cluster region-Abelson leukemia virus) compared with imatinib. [] It also potently inhibits SRC family kinases, including LCK and FYN, at therapeutic concentrations. []
Q2: How does dasatinib binding to BCR-ABL affect downstream signaling?
A2: Dasatinib binding to BCR-ABL leads to inhibition of its kinase activity. This inhibits downstream signaling pathways involved in cell proliferation, survival, and differentiation in chronic myeloid leukemia (CML) cells. []
Q3: What is the role of SRC family kinases in T-cell signaling and how does dasatinib affect this process?
A3: SRC family kinases, such as LCK and FYN, play a critical role in T-cell receptor signaling. Dasatinib inhibits these kinases, leading to the suppression of T-cell activation, proliferation, and cytokine production. [, ]
Q4: How does dasatinib affect the pre-BCR pathway in TCF3-rearranged acute lymphoblastic leukemia (ALL)?
A5: Dasatinib inhibits the pre-BCR pathway in TCF3-rearranged ALL by decreasing pan-phospho-SRC levels, leading to reduced leukemic cell viability and proliferation. []
Q5: Does dasatinib impact the cAMP signaling pathway in vascular endothelial cells?
A6: High concentrations of dasatinib increase monolayer permeability in vascular endothelial cells, an effect prevented by cAMP activation. cAMP activation also attenuates dasatinib-induced changes in cell morphology. []
Q6: What is the molecular formula and weight of dasatinib?
A6: The molecular formula of dasatinib is C22H26ClN7O2S and its molecular weight is 488.01 g/mol. This information is typically available in the drug's official documentation, such as the FDA label or the drug bank database.
Q7: How do mutations in BCR-ABL kinase domain affect dasatinib sensitivity?
A8: Mutations within the BCR-ABL kinase domain, particularly those located near the activation loop or ATP-binding site, can impact dasatinib's ability to bind and inhibit the kinase. [, , ]
Q8: Which mutations are known to confer resistance to dasatinib?
A9: The most common mutations associated with dasatinib resistance are T315I/A, F317L/I/V, and V299L. These mutations often emerge after initial response to dasatinib and lead to loss of response. []
Q9: Is the V299L mutation more common after treatment with specific types of tyrosine kinase inhibitors?
A10: The V299L mutation is less common after imatinib therapy but has been reported to emerge more frequently after treatment with dual Src/Bcr-Abl kinase inhibitors like dasatinib and bosutinib. []
Q10: What role do erythrocytes play in the pharmacokinetics of dasatinib?
A12: Erythrocytes can act as a reservoir for dasatinib, storing and potentially releasing the drug to target cells over time. This mechanism may contribute to its efficacy despite its short plasma half-life. []
Q11: Which transporter protein is involved in the absorption of dasatinib in the stomach?
A13: ABCC4 (MRP4), an ATP-binding cassette transporter, has been shown to facilitate the oral absorption of dasatinib in the stomach. []
Q12: Does dasatinib induce a rapid mobilization of lymphocytes in patients?
A15: Yes, dasatinib induces a rapid and marked mobilization of lymphocytes in the blood, peaking 1-2 hours after oral administration. This mobilization correlates with plasma dasatinib concentration and is not observed with other TKIs. []
Q13: What are some useful pharmacodynamic biomarkers for monitoring dasatinib's activity in CML?
A16: Phospho-BCR-ABL and phospho-CrkL levels in tumor cells are useful pharmacodynamic biomarkers for assessing BCR-ABL kinase inhibition by dasatinib. []
Q14: In preclinical models, what plasma concentration of dasatinib is predicted to inhibit 90% of phospho-BCR-ABL?
A17: Pharmacokinetic/biomarker modeling in mouse xenograft models predicts that a plasma concentration of 10.9 ng/mL in mice and 14.6 ng/mL in humans is required to achieve 90% inhibition of phospho-BCR-ABL by dasatinib. []
Q15: How does the in vitro activity of dasatinib vary in different gastric cancer cell lines?
A18: The efficacy of dasatinib in inhibiting gastric cancer cell growth varies across different cell lines and is not solely dependent on basal SRC activity. []
Q16: Has dasatinib shown in vivo efficacy in a mouse xenograft model of TCF3-rearranged ALL?
A19: Yes, dasatinib treatment in a mouse xenograft model of TCF3-rearranged ALL significantly reduced leukemic peripheral blood chimerism compared to control. []
Q17: Does dasatinib display activity against both CML and chronic lymphocytic leukemia (CLL) cells in vitro and in vivo?
A20: Yes, dasatinib has demonstrated antileukemic effects against both CML and CLL cells in vitro, ex vivo, and in a case report of a patient with concurrent CML and CLL. []
Q18: Does the EML4-ALK fusion protein affect sensitivity to dasatinib in combination with neratinib in NSCLC cell lines?
A21: In EML4-ALK positive NSCLC cell lines, the combination of neratinib and dasatinib showed additive, rather than synergistic, effects, suggesting reduced sensitivity compared to parental cell lines. []
Q19: What are the potential mechanisms of dasatinib resistance beyond BCR-ABL mutations?
A22: Overexpression of BCR-ABL, activation of SRC family kinases, and overexpression of the P-glycoprotein efflux pump (via MDR1 overexpression) have been identified as potential mechanisms of imatinib resistance that can be overcome by dasatinib. []
Q20: What are some of the common non-hematologic side effects associated with dasatinib therapy?
A24: The most frequent non-hematologic side effects associated with dasatinib therapy are gastrointestinal issues, rash, and fluid retention syndromes. []
Q21: Is there an association between dasatinib therapy and bleeding diathesis?
A25: Bleeding diathesis, particularly gastrointestinal bleeding, has been reported as a complication of dasatinib therapy, especially in patients with advanced CML and those receiving higher doses (≥140 mg). []
Q22: What is the relationship between dasatinib therapy and pleural effusion?
A26: Pleural effusion is a unique toxicity associated with dasatinib therapy, with an estimated risk of development ranging from 5% to 15% per year. []
Q23: What are the potential long-term pulmonary vascular effects of dasatinib?
A27: Dasatinib has been associated with pulmonary arterial hypertension (PAH), and a significant proportion of patients may experience persistent PAH even after discontinuing the drug. This suggests potential irreversible pulmonary vascular dysfunction and remodeling. [, ]
Q24: Is there any evidence suggesting dasatinib can induce hepatotoxicity?
A28: Yes, cases of idiosyncratic hepatotoxicity have been reported with dasatinib treatment. []
Q25: What is the potential impact of dasatinib treatment on body height in children with acute myeloid leukemia (AML)?
A29: Dasatinib treatment may affect the final adult height of children with AML, particularly if administered after the onset of adolescence. Short-term treatment with dasatinib appears to have minimal impact on body height. []
Q26: What biomarkers have been investigated for predicting response to dasatinib in metastatic breast cancer (MBC)?
A30: Potential predictive and pharmacodynamic biomarkers of dasatinib activity in MBC include active/total SRC, active/total EphA2, and downstream targets of SRC such as focal adhesion kinase (FAK) and paxillin. Markers of bone resorption, such as urinary N-telopeptide (NTX), have also been explored. []
Q27: Are there potential biomarkers for predicting dasatinib sensitivity in melanoma?
A31: Elevated protein expression of ANXA1, CAV-1, and EphA2 has been correlated with response to dasatinib in melanoma cell lines, suggesting their potential as predictive biomarkers. []
Q28: Does the degree of NK cell differentiation at diagnosis predict response to dasatinib in CMV-positive patients?
A32: Yes, CMV-positive patients with a higher degree of NK cell differentiation at diagnosis exhibit greater NK cell expansion and more rapid decreases in BCR-ABL1 mRNA after starting dasatinib, suggesting a predictive role for NK cell differentiation status. []
Q29: What were the key findings of the DASISION study comparing dasatinib and imatinib as first-line therapy for CML?
A33: The DASISION study showed that dasatinib 100 mg once daily was superior to imatinib 400 mg once daily in achieving complete cytogenetic responses (CCyRs) and major molecular responses (MMRs) in patients with newly diagnosed chronic phase CML. [, ]
Q30: Is there evidence supporting the use of dasatinib in combination with chemotherapy for the treatment of Ph+ ALL?
A34: A multicenter phase II study demonstrated that the addition of dasatinib to chemotherapy followed by allogeneic stem cell transplantation significantly improves relapse-free survival in younger patients with Ph+ ALL. []
Q31: What are the findings of the D-FREE trial regarding treatment-free remission (TFR) in CML patients treated with dasatinib?
A35: The D-FREE trial, which allowed for TKI discontinuation after 1 year of MR4.5 maintenance regardless of treatment duration, had a lower TFR rate compared to the ENSTfreedom trial, which required a longer treatment duration. This suggests that not only the duration of deep molecular response but also the duration of TKI treatment plays a role in successful TFR, even with second-generation TKIs. []
Q32: Does dasatinib show therapeutic potential in preclinical models of TCF3 rearranged ALL?
A36: Yes, studies have shown in vivo therapeutic benefits of dasatinib in the treatment of TCF3-rearranged ALL using murine xenograft models. []
Q33: What are the findings regarding the combination of dasatinib and letrozole in hormone receptor-positive, HER2-negative metastatic breast cancer?
A37: While the addition of dasatinib to letrozole did not improve the clinical benefit rate compared to letrozole alone, it did increase the median progression-free survival, suggesting a potential benefit in prolonging disease control. []
Q34: Has dasatinib shown efficacy in the treatment of imatinib-resistant CML patients based on BCR-ABL mutation detection?
A38: Dasatinib has demonstrated efficacy in treating imatinib-resistant CML patients, particularly in chronic and accelerated phases, when patients harboring dasatinib highly-resistant mutations are excluded based on BCR-ABL mutation screening. []
Q35: Can lower doses of dasatinib be effective in elderly CML patients?
A39: Studies suggest that dasatinib, even at lower doses than currently recommended, can be effective in elderly CML patients, although closer molecular monitoring is advised. []
Q36: How does dasatinib impact the immune system?
A40: Dasatinib exhibits complex immunomodulatory effects. While it suppresses the activity of T cells, NK cells, and dendritic cells in vitro, it can also induce clonal expansion of cytotoxic lymphocytes in vivo, potentially contributing to both its therapeutic efficacy and autoimmune side effects. [, ]
Q37: What is the association between dasatinib therapy and CMV reactivation?
A41: CMV reactivation is frequently observed in CMV-seropositive patients treated with dasatinib, and this reactivation appears to contribute to the expansion of NK cells with a differentiated phenotype. []
Q38: Does dasatinib affect IgE receptor-dependent activation and histamine release in human basophils?
A42: Dasatinib has been shown to inhibit IgE receptor-mediated activation of basophils, blocking histamine release and cytokine production. It interacts with several downstream signaling molecules, including Bruton's tyrosine kinase (Btk). []
Q39: What are the immunological effects of dasatinib on patients with BCR-ABL positive malignancies?
A43: Dasatinib treatment can be associated with clonal expansion of large granular lymphocytes (LGLs), particularly cytotoxic T cells and NK cells, in patients with BCR-ABL positive malignancies. This LGL expansion may be linked to autoimmune-like reactivity and enhanced anti-leukemic activity. []
Q40: Has CRISPR/Cas9 screening been used to identify dasatinib targets involved in T cell activation and proliferation?
A44: Yes, CRISPR/Cas9 screens have identified both known and novel dasatinib targets in T cells, including CSK, LCK, ZAP70, ZFP36L2, LRPPRC, CFLAR, PD-1, and CD45. []
Q41: What insights do activity-based protein profiling (ABPP) studies provide about dasatinib targets in gastric cancer?
A45: ABPP studies using a desthiobiotin-ATP probe have identified potential dasatinib targets in gastric cancer cell lines, suggesting that dasatinib may target cellular energy homeostasis in sensitive cells. []
Q42: How does hydroxychloroquine affect dasatinib-induced liver injury in mice?
A46: In a mouse model, hydroxychloroquine ameliorated dasatinib-induced hepatotoxicity by reducing the hepatic infiltration of T and B lymphocytes, suggesting a potential role for immune modulation in dasatinib-induced liver injury. []
Q43: Does autophagy play a role in dasatinib-induced hepatotoxicity?
A47: Autophagy is induced by dasatinib and appears to act as a protective mechanism against hepatotoxicity. Inhibition of autophagy exacerbates liver injury, while p38 signaling-mediated autophagy activation alleviates liver damage. []
Q44: What are the clinical implications of dasatinib-induced colitis?
A48: Dasatinib-induced colitis, while a rare side effect, can manifest with symptoms like diarrhoea and bloody stools. Endoscopic findings often reveal loss of vascular pattern and erosions in the colon. Discontinuation or dose reduction of dasatinib is typically required for symptom resolution. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



